molecular formula C19H17FN2O4S B6424364 N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2034632-90-9

N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No. B6424364
CAS RN: 2034632-90-9
M. Wt: 388.4 g/mol
InChI Key: JMGSUJMGOVDCAD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an amide group (CONH2), a thiophene ring, a furan ring, and a fluorophenyl group. These functional groups could potentially contribute to the compound’s reactivity and biological activity .


Molecular Structure Analysis

The presence of the amide group, thiophene ring, furan ring, and fluorophenyl group would contribute to the overall molecular structure of the compound. These groups could potentially participate in various intermolecular interactions such as hydrogen bonding (amide group) and pi stacking (aromatic rings) .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the amide group could increase the compound’s polarity and solubility in polar solvents. The aromatic rings could contribute to the compound’s stability and rigidity .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have been found to possess anticancer properties . This suggests that our compound could potentially be used in cancer treatment.

Antibacterial Activity

Furan derivatives have been found to possess antibacterial activity . This suggests that our compound could potentially be used in the treatment of bacterial infections.

Antifungal Activity

Furan derivatives have also been found to possess antifungal properties . This suggests that our compound could potentially be used in the treatment of fungal infections.

Analgesic Activity

Fentanyl analogs are known for their potent analgesic (pain-relieving) properties . This suggests that our compound could potentially be used as a powerful pain reliever.

Anesthetic Activity

Fentanyl and its analogs are commonly used as anesthetics in medical procedures . This suggests that our compound could potentially be used as an anesthetic.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, if the compound is a drug, it could interact with a specific protein target in the body to exert its effects .

Safety and Hazards

The safety and hazards of the compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could focus on exploring the potential uses of this compound, such as its potential as a drug or its use in materials science .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c20-15-5-3-13(4-6-15)10-21-17(23)18(24)22-12-19(25,14-7-9-27-11-14)16-2-1-8-26-16/h1-9,11,25H,10,12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGSUJMGOVDCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide

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